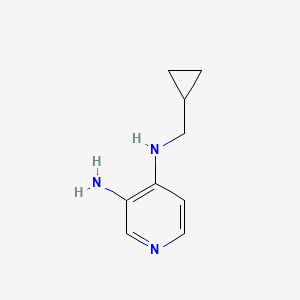

N4-(cyclopropylmethyl)pyridine-3,4-diamine

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The official IUPAC name is designated as N4-(cyclopropylmethyl)pyridine-3,4-diamine, which precisely describes the structural arrangement and substitution pattern. The compound is registered under the Chemical Abstracts Service registry number 1040043-50-2, providing a unique identifier for this specific molecular entity.

The MDL number MFCD11186976 serves as an additional standardized identifier within chemical databases and regulatory systems. This numbering system facilitates accurate identification and cross-referencing across various chemical information platforms. The compound has been documented in multiple chemical databases since its initial registration, with records dating back to 2009 and recent updates as late as 2025.

Alternative systematic names and synonyms include 4-N-(cyclopropylmethyl)pyridine-3,4-diamine and 3,4-pyridinediamine, N4-(cyclopropylmethyl), which reflect different nomenclature conventions while maintaining chemical accuracy. The designation DTXSID50651788 represents the compound's identification within the United States Environmental Protection Agency DSSTox database system.

Molecular Formula and Structural Isomerism

The molecular formula C9H13N3 definitively characterizes the atomic composition of this compound. This formula indicates the presence of nine carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 163.22 grams per mole. The structural arrangement comprises a pyridine ring bearing two amino substituents at the 3 and 4 positions, with one amino group further substituted by a cyclopropylmethyl moiety.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H13N3 | |

| Molecular Weight | 163.22 g/mol | |

| Predicted Boiling Point | 361.7±27.0 °C | |

| Predicted Density | 1±0.06 g/cm3 | |

| Predicted pKa | 9.16±0.36 |

The SMILES (Simplified Molecular Input Line Entry System) notation NC1=C(NCC2CC2)C=CN=C1 provides a linear representation of the molecular structure, clearly indicating the connectivity and arrangement of atoms. This notation reveals the pyridine ring (C=CN=C) with amino groups at adjacent carbon atoms, where one amino group connects to a cyclopropylmethyl substituent (NCC2CC2).

Structural isomerism considerations involve the positional arrangement of the amino substituents on the pyridine ring. The 3,4-diaminopyridine core structure represents one specific isomeric form among several possible diaminopyridine derivatives. The N4-substitution pattern specifically indicates that the cyclopropylmethyl group is attached to the nitrogen atom at the 4-position of the pyridine ring, distinguishing it from potential N3-substituted isomers.

Crystallographic Data and Conformational Analysis

Crystallographic analysis reveals that this compound typically appears as a yellow solid under standard laboratory conditions. The compound demonstrates specific crystalline properties that influence its physical behavior and chemical reactivity. Certificate of analysis data indicates that the compound maintains structural integrity under refrigerated storage conditions, with recommended retest dates extending up to three years from manufacture.

The conformational flexibility of the molecule arises primarily from the cyclopropylmethyl substituent, which can adopt various spatial orientations relative to the pyridine ring plane. The cyclopropyl group introduces conformational constraints due to its rigid three-membered ring structure, while the methylene linker provides rotational freedom around the carbon-nitrogen bond.

Three-dimensional conformational analysis suggests that the molecule can exist in multiple low-energy conformations, with the cyclopropylmethyl group capable of positioning itself in different orientations to minimize steric interactions. The amino groups on the pyridine ring can participate in intramolecular hydrogen bonding interactions, potentially stabilizing certain conformational states.

Physical appearance data from multiple sources consistently describe the compound as a yellow solid with high purity levels typically exceeding 95 percent. The crystalline nature of the material facilitates analytical characterization and ensures consistent physical properties across different batches.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound. Proton nuclear magnetic resonance analysis demonstrates consistency with the proposed molecular structure, as documented in certificate of analysis reports. The spectrum exhibits characteristic signals corresponding to the pyridine ring protons, amino group protons, and the distinctive cyclopropylmethyl substituent pattern.

The cyclopropyl group produces characteristic multipicity patterns in the nuclear magnetic resonance spectrum, with cyclopropyl ring protons typically appearing as complex multipiples due to their unique chemical environment and coupling patterns. The methylene bridge connecting the cyclopropyl group to the amino nitrogen generates a distinctive two-proton signal with specific coupling characteristics.

Infrared spectroscopy reveals characteristic absorption bands associated with primary amine stretching vibrations, aromatic carbon-hydrogen stretching, and pyridine ring vibrations. The amino groups contribute to broad absorption features in the 3200-3500 wavenumber region, while the aromatic system produces characteristic fingerprint absorptions in the 1400-1600 wavenumber range.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 163, corresponding to the molecular weight of the compound. Fragmentation patterns provide additional structural information, with characteristic loss of the cyclopropylmethyl group and subsequent fragmentation of the pyridine diamine core structure.

Properties

IUPAC Name |

4-N-(cyclopropylmethyl)pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-8-6-11-4-3-9(8)12-5-7-1-2-7/h3-4,6-7H,1-2,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYUTDYRFPKXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651788 | |

| Record name | N~4~-(Cyclopropylmethyl)pyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040043-50-2 | |

| Record name | N~4~-(Cyclopropylmethyl)pyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(cyclopropylmethyl)pyridine-3,4-diamine typically involves the cyclopropylmethylation of pyridine-3,4-diamine. One common method includes the reaction of pyridine-3,4-diamine with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N4-(cyclopropylmethyl)pyridine-3,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N4-(Cyclopropylmethyl)pyridine-3,4-diamine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for the introduction of various functional groups through substitution reactions, making it versatile for creating new chemical entities with desired properties.

Synthetic Routes

The synthesis typically involves the cyclopropylmethylation of pyridine-3,4-diamine using cyclopropylmethyl chloride in the presence of bases like sodium hydride or potassium carbonate. This method can be optimized for yield and purity by employing continuous flow reactors in industrial settings.

Biological Applications

Antimicrobial Activity

Research has indicated that this compound exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves interaction with bacterial enzymes, leading to inhibition of growth .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival. The unique cyclopropylmethyl group enhances its binding affinity to these targets, potentially leading to the development of novel cancer therapeutics .

Medicinal Chemistry

Therapeutic Agent Development

this compound is being explored as a therapeutic agent due to its ability to modulate biological pathways. Its interactions with specific receptors and enzymes make it a candidate for treating diseases mediated by these targets. For instance, its potential role as an inhibitor of Janus Kinase 3 (JAK3) has been highlighted in recent pharmacological studies .

Mechanism of Action

The compound's mechanism involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory responses and modulation of immune functions .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other chemical formulations where specific performance characteristics are required .

Mechanism of Action

The mechanism of action of N4-(cyclopropylmethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Pyridine-3,4-diamine Derivatives

Key Observations :

Substituent Effects: The cyclopropylmethyl group introduces steric bulk and enhances lipophilicity compared to smaller substituents like methoxyethyl or trifluoroethyl. Electron-withdrawing groups (e.g., trifluoroethyl) may reduce basicity at the N4 position, whereas electron-donating groups (e.g., diethylamino) increase it.

Synthetic Accessibility :

- This compound is synthesized via nucleophilic substitution or reductive amination, similar to other analogs.

- The discontinued status of several derivatives (e.g., cyclopropylmethyl and pyridin-4-yl variants) suggests challenges in scale-up or stability.

Applications: 4-Diethylaminopyridine is a known catalyst in acylation reactions, leveraging its strong basicity. Trifluoroethyl-substituted derivatives are explored in fluorinated drug design due to enhanced metabolic resistance. The cyclopropylmethyl analog’s discontinuation limits current data, but its structural features align with bioactive molecules targeting kinase or receptor interactions.

Functional and Research Implications

- Metabolic Stability : Cyclopropane-containing compounds often exhibit improved metabolic stability due to the ring’s strain and resistance to enzymatic oxidation.

- Solubility Challenges : Bulkier substituents (e.g., cyclopropylmethyl) may reduce aqueous solubility, necessitating formulation optimization.

- Future Directions : Comparative studies on binding affinities (e.g., kinase inhibition) between cyclopropylmethyl and trifluoroethyl analogs could reveal substituent-specific pharmacodynamic profiles.

Biological Activity

N4-(Cyclopropylmethyl)pyridine-3,4-diamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 149.19 g/mol. The compound features a pyridine ring substituted at the 3 and 4 positions with amino groups, while the N4 position is occupied by a cyclopropylmethyl group. This unique structure is believed to contribute to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of amine groups allows for potential hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets. Preliminary studies suggest that this compound may modulate the activity of certain enzymes involved in cell signaling pathways, potentially influencing cellular responses.

Key Mechanisms Identified:

- Enzyme Modulation : Interaction with enzymes such as phosphoinositide 3-kinase (PI3K), which is involved in signaling pathways related to cell growth and survival .

- Receptor Binding : Potential binding to allosteric sites on receptors, which may alter receptor activity and downstream signaling.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell growth by targeting specific pathways involved in tumorigenesis.

- Antimicrobial Activity : Investigations into its antimicrobial properties suggest effectiveness against various pathogens, making it a candidate for further development in infectious disease treatment.

- Neurological Effects : Similar compounds have been studied for their effects on neuromuscular transmission and may offer insights into potential applications for neurological disorders .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N4-Cyclopentylpyridine-3,4-diamine | C9H12N3 | Contains a cyclopentyl group; potential differences in biological activity due to sterics. |

| N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine | C9H12N4 | Similar structure but with a pyrimidine core; may exhibit different reactivity patterns. |

| 5-(2-Chloro-3-fluoropyridin-4-yl)-N-cyclopropylpyrimidine-2,4-diamine | C12H13ClF2N4 | Incorporates halogen substituents; enhanced bioactivity due to electronegative atoms influencing binding interactions. |

This comparative analysis highlights the structural diversity within this class of compounds and their potential implications in drug discovery.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : A study demonstrated that derivatives of pyridine-based compounds could inhibit cancer cell proliferation by interfering with PI3K signaling pathways .

- Antimicrobial Research : In vitro studies indicated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Neurological Applications : Research on related diaminopyridines has shown promise in enhancing neuromuscular transmission in conditions like multiple sclerosis . This suggests that this compound may also have potential applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N4-(cyclopropylmethyl)pyridine-3,4-diamine, and how can reaction yields be optimized?

- Methodology : A common approach involves alkylation of pyridine-3,4-diamine with cyclopropanemethyl halides (e.g., bromides or chlorides) under basic conditions. Optimization can be achieved by adjusting reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization improves yield and purity. Monitoring intermediates via TLC or HPLC is critical .

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Use a combination of ¹H/¹³C NMR to identify key signals:

- Pyridine ring protons (δ 6.5–8.2 ppm) and cyclopropane methylene protons (δ ~1.1–3.2 ppm).

- Mass spectrometry (HRMS) to confirm molecular weight (C₉H₁₂N₃: calc. 162.1031).

- IR spectroscopy to detect NH₂ stretches (~3300–3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹). Reference spectral databases like PubChem for validation .

Advanced Research Questions

Q. What challenges arise in analyzing the solubility and stability of this compound in aqueous systems?

- Methodology : The cyclopropane moiety increases hydrophobicity, limiting solubility in water. Use co-solvents (e.g., DMSO or ethanol) or surfactants for in vitro assays. Stability studies under varying pH (4–9) and temperature (4–37°C) via HPLC can identify degradation products (e.g., ring-opening of cyclopropane). Accelerated stability testing (40°C/75% RH) over 14 days is recommended for long-term storage protocols .

Q. How can researchers resolve contradictions in reported NMR data for similar pyridine-diamine derivatives?

- Methodology : Discrepancies often stem from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or tautomerism. For example, in CDCl₃, NH₂ protons may appear as broad singlets (δ 4.5–5.5 ppm), whereas in DMSO-d₆, they split due to hydrogen bonding. Use 2D NMR (COSY, HSQC) to assign overlapping signals and compare data with structurally validated analogs (e.g., 3,4-diaminopyridine derivatives) .

Q. What strategies are effective for synthesizing and isolating reaction intermediates in N4-alkylation pathways?

- Methodology : Employ Schlenk techniques to exclude moisture during alkylation. For intermediates like N4-(cyclopropylmethyl)-3-nitropyridine-4-amine, use reductive amination with NaBH₄ or catalytic hydrogenation (H₂/Pd-C). Isolation via liquid-liquid extraction (chloroform/water) followed by flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) ensures high purity .

Experimental Design & Data Analysis

Q. How can researchers design experiments to probe the role of the cyclopropane group in biological activity?

- Methodology : Synthesize analogs with alternative substituents (e.g., ethyl, trifluoroethyl) and compare bioactivity in assays (e.g., kinase inhibition or ion channel modulation). Use molecular docking to evaluate cyclopropane’s steric and electronic contributions to target binding. Structural analogs like 3,4-diaminopyridine (a potassium channel blocker) provide a benchmark for mechanistic studies .

Q. What analytical methods are suitable for detecting trace impurities in this compound batches?

- Methodology : HPLC-MS with a C18 column (ACN/water + 0.1% formic acid) identifies impurities >0.1%. ICP-OES detects residual metal catalysts (e.g., Pd from coupling reactions). For chiral purity (if applicable), use chiral HPLC with cellulose-based columns .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure. Store the compound in airtight containers under nitrogen at –20°C to prevent oxidation. Dispose of waste via certified hazardous chemical protocols, as aromatic amines may exhibit mutagenic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.